1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Brand Name: Vulcanchem
CAS No.: 457628-36-3
VCID: VC2264478
InChI: InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2
SMILES: C#CCOC1=C(C=CC(=C1)F)F
Molecular Formula: C9H6F2O
Molecular Weight: 168.14 g/mol

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

CAS No.: 457628-36-3

Cat. No.: VC2264478

Molecular Formula: C9H6F2O

Molecular Weight: 168.14 g/mol

* For research use only. Not for human or veterinary use.

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene - 457628-36-3

Specification

CAS No. 457628-36-3
Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
IUPAC Name 1,4-difluoro-2-prop-2-ynoxybenzene
Standard InChI InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2
Standard InChI Key KPPSWRAYBCQEKN-UHFFFAOYSA-N
SMILES C#CCOC1=C(C=CC(=C1)F)F
Canonical SMILES C#CCOC1=C(C=CC(=C1)F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol . This compound is registered in chemical databases with the CAS number 457628-36-3 and PubChem CID 21304944 . The structure features a benzene ring substituted with two fluorine atoms at positions 1 and 4, and a prop-2-yn-1-yloxy group (propargyloxy) at position 2.

Nomenclature and Synonyms

The compound is known by several names in chemical literature and databases:

Nomenclature TypeName
IUPAC Name1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene
Common Synonyms1,4-difluoro-2-(prop-2-ynyloxy)benzene
1,4-difluoro-2-prop-2-ynoxybenzene
MFCD18207073

Table 1: Nomenclature and synonyms of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Structural Features and Representation

The structure of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene consists of a benzene core with two key functional groups:

  • Two fluorine atoms substituted at the para positions (1,4)

  • A propargyloxy group (-OCH₂C≡CH) at position 2

The compound can be represented using various chemical notations:

Notation TypeRepresentation
Canonical SMILESC#CCOC1=C(F)C=CC(F)=C1
InChIInChI=1S/C9H6F2O/c10-7-3-4-8(11)9(5-7)12-6-1-2/h1,3-5H,6H2
InChIKeyZOFTWFDLBJRYJI-UHFFFAOYSA-N

Table 2: Chemical notations for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Physical and Chemical Properties

Physical Properties

Based on its molecular structure and comparison with similar compounds, 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is likely to exhibit the following physical properties:

PropertyValue
Molecular Weight168.14 g/mol
Physical State at 25°CLikely a colorless to pale yellow liquid or crystalline solid
Boiling PointEstimated between 180-220°C
Melting PointEstimated between 30-70°C
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, ethanol, acetone); poor solubility in water

Table 3: Estimated physical properties of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene based on structural analysis and molecular weight

Chemical Reactivity

The chemical reactivity of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is influenced by its three key functional components:

  • The aromatic ring provides sites for electrophilic aromatic substitution, though reactivity is moderated by the electron-withdrawing fluorine substituents.

  • The fluorine atoms can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions.

  • The terminal alkyne group offers possibilities for click chemistry, Sonogashira coupling, and other alkyne-specific transformations.

Synthetic Methodologies

Synthetic ApproachReaction ConditionsExpected Yield
Williamson Ether Synthesis2,5-difluorophenol + propargyl bromide, base (K₂CO₃, NaH), solvent (acetone, DMF), 50-80°C60-85%
Palladium-Catalyzed Coupling2-bromo-1,4-difluorobenzene + propargyl alcohol, Pd catalyst, base40-70%
O-Alkylation1,4-difluoro-2-hydroxybenzene, propargyl halide, phase-transfer conditions50-75%

Table 4: Potential synthetic routes for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene based on similar compound synthesis

The most straightforward route would likely be the Williamson ether synthesis, starting from commercially available 2,5-difluorophenol and propargyl bromide in the presence of a suitable base.

Mechanistic Considerations

The synthesis of fluorinated aromatics often involves specialized reaction conditions due to the unique electronic properties introduced by fluorine substituents. The difluoro substitution pattern would influence the reactivity of the aromatic ring, potentially requiring modified protocols compared to non-fluorinated analogs.

Research on related difluorobenzene derivatives suggests that synthetic approaches often involve carbene intermediates or directed metallation strategies . These approaches could be adapted for the synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene, potentially offering improved yields or more selective reactions.

Applications and Research Significance

Application AreaPotential UseBasis for Application
Medicinal ChemistryBuilding block for pharmaceuticalsFluorinated aromatics frequently appear in drug candidates due to metabolic stability
Materials ScienceMonomer for specialty polymersTerminal alkyne enables click chemistry for polymer formation
Chemical BiologyBioorthogonal labeling reagentAlkyne group allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
AgrochemicalsIntermediate for crop protection agentsFluorination can enhance bioactivity and stability

Table 5: Potential applications of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene across different fields

Current Research Status

The specific compound 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene appears to be primarily used as a synthetic intermediate or building block rather than an extensively studied compound in its own right. Its presence in chemical databases indicates its relevance in chemical research, though published studies focusing specifically on this compound appear limited.

Structural Comparison with Related Compounds

Comparison with Similar Fluorinated Compounds

The properties of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene can be better understood by comparing it with structurally related compounds:

CompoundStructural DifferencesPotential Impact on Properties
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzeneDifferent fluorination pattern (1,3 vs 1,4) and attachment position of propargyloxy groupAltered electronic distribution, dipole moment, and reactivity patterns
1,3-Difluoro-2-methyl-4-phenylbenzeneContains methyl and phenyl groups instead of propargyloxy; different fluorination patternDifferent physical properties, lack of alkyne reactivity, different synthetic applications
1,4-DifluorobenzeneLacks propargyloxy substituentSimpler structure, fewer functional handles for synthetic elaboration

Table 6: Comparison of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene with related fluorinated compounds

The positional isomer 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene differs in its fluorination pattern and the position of the propargyloxy group, which would result in distinct electronic properties and potentially different reactivity profiles.

Structure-Property Relationships

The 1,4-difluoro substitution pattern creates a symmetrical electron distribution in the aromatic ring, which differs from the 1,3-difluoro pattern that results in more localized electronic effects. This difference affects:

  • Dipole moment and molecular polarity

  • π-electron distribution in the aromatic ring

  • Acidity of the aromatic C-H bonds

  • Reactivity toward electrophilic and nucleophilic reagents

Analytical Methods for Characterization

Spectroscopic Identification

Standard analytical techniques would be employed to characterize 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene:

Analytical TechniqueExpected Characteristic Features
¹H NMRTerminal alkyne proton (δ ~2.5 ppm); aromatic protons showing complex coupling patterns due to F coupling; propargyl -CH₂- signal (δ ~4.7 ppm)
¹³C NMRC-F coupling resulting in doublets for aromatic carbons; propargyloxy carbon signals; terminal and internal alkyne carbon signals
¹⁹F NMRTwo fluorine signals with characteristic coupling patterns
IR SpectroscopyTerminal alkyne C-H stretch (~3300 cm⁻¹); C≡C stretch (~2100 cm⁻¹); C-F stretches (~1100-1200 cm⁻¹); C-O stretch (~1250 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 168; fragmentation pattern showing loss of propargyl group

Table 7: Expected spectroscopic features for the characterization of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Chromatographic Analysis

Purification and analysis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene would typically employ:

  • Gas Chromatography (GC) for purity assessment and reaction monitoring

  • High-Performance Liquid Chromatography (HPLC) for preparative separation

  • Thin-Layer Chromatography (TLC) for reaction monitoring using appropriate solvent systems

Future Research Directions

Gaps in Current Knowledge

Several aspects of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene remain unexplored:

  • Optimized synthetic protocols specifically for this compound

  • Detailed reactivity studies focusing on the interplay between the fluorine substituents and the propargyloxy group

  • Structure-activity relationships in biological systems

  • Potential applications in materials science and polymer chemistry

Promising Research Areas

Future investigations could focus on:

Research DirectionPotential SignificanceMethodological Approach
Click Chemistry ApplicationsDevelopment of bioconjugation techniquesCopper-catalyzed and strain-promoted azide-alkyne cycloadditions
Fluorine-Directed MetalationRegioselective functionalizationDirected ortho-metalation studies with various organometallic reagents
Medicinal ChemistryDevelopment of novel pharmaceuticalsStructure-activity relationship studies and biological screening
Materials ApplicationsDevelopment of functional materialsPolymerization studies and material characterization

Table 8: Potential future research directions for 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

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